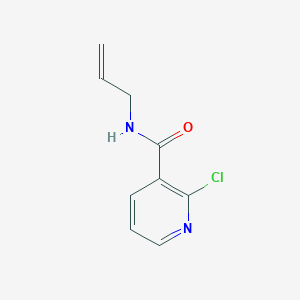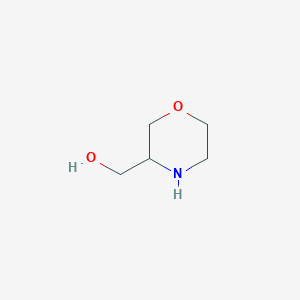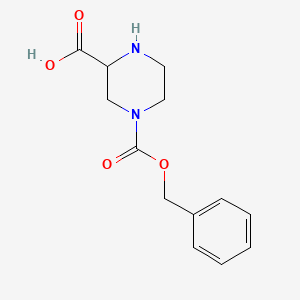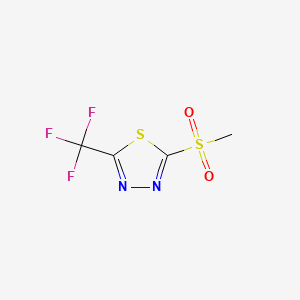![molecular formula C10H12N4S B1309878 Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-25-1](/img/structure/B1309878.png)
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a compound that belongs to a class of organic molecules containing a thiadiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms, fused to a pyridine ring. This structural motif is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, hypervalent iodine promoted regioselective oxidative C–H functionalization has been used to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which shares a similar heteroaryl-thiourea backbone with the compound of interest . This method features a metal-free approach, broad substrate scope, short reaction times, and simple purification procedures, which could potentially be adapted for the synthesis of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine.
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been extensively studied using various spectroscopic methods and theoretical computations. For example, the structure of N-allyl derivatives of (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amine has been examined using NMR spectroscopy, X-ray diffraction, and DFT computations, revealing the existence of these compounds in the egzo-amino tautomeric form in both solution and solid state . Such detailed structural analysis is crucial for understanding the behavior and reactivity of the compound under study.
Chemical Reactions Analysis
The chemical reactivity of thiadiazole derivatives has been explored through various reactions. The formation of monometallic complexes with metals such as Co(II) and Zn(II) has been reported, indicating the ligand properties of phenyl-(5-pyridin-4-yl[1,3,4]thiadiazol-2-yl)-amine . These studies provide insights into the coordination chemistry and potential applications of such compounds in catalysis or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine have been investigated, including its molecular geometry, electronic structure, and spectroscopic characteristics . Theoretical calculations have been used to determine dipole moment, polarizability, and hyperpolarizability, which are indicative of the compound's non-linear optical behavior. Such properties are essential for the application of these compounds in optoelectronic devices.
Applications De Recherche Scientifique
Catalytic Activity in Semiconducting Materials
- Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine and related compounds have been utilized in the synthesis of novel ruthenium(II) complexes. These complexes exhibit semiconducting behavior and have potential applications in the field of catalysis, specifically for the transfer hydrogenation of acetophenone, demonstrating their significance in chemical synthesis and material science (Şerbetçi, 2013).
Anticancer Potential
- Research has highlighted the synthesis of derivatives of propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine with promising in vitro anticancer activity. Some derivatives, especially Mannich bases, exhibited significant cytotoxicity against various human cancer cell lines, indicating potential therapeutic applications in oncology (Megally Abdo & Kamel, 2015).
Antimicrobial Properties
- Derivatives of propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine have been synthesized and evaluated for their antimicrobial activities. The research revealed that these compounds showed good to moderate activity against various microorganisms, suggesting their potential use in the development of new antimicrobial agents (Bayrak et al., 2009).
Anti-Inflammatory and Analgesic Activities
- Novel N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives, related to propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine, were synthesized and evaluated for their anti-inflammatory and analgesic activities. This research suggests potential applications in developing new drugs for treating inflammation and pain (Kothamunireddy & Galla, 2021).
Insecticidal Properties
- Studies on N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, which are structurally related to propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine, have led to the discovery of a new class of insecticides effective against various sap-feeding insect pests, indicating their potential in agricultural applications (Eckelbarger et al., 2017).
Safety And Hazards
The safety and hazards associated with such compounds would depend on their specific structure and properties. Some pyridine and thiadiazole derivatives have been found to be cytotoxic, meaning they can kill cells2.
Orientations Futures
Future research on such compounds could involve studying their synthesis, properties, and potential applications further. This could include investigating their potential use as pharmaceuticals, given the biological activities that have been observed for some pyridine and thiadiazole derivatives72.
Please note that this is a general overview and may not apply to the specific compound you mentioned. For detailed information, it would be necessary to consult scientific literature or databases specifically about that compound. If the compound is not well-studied, it may be necessary to conduct experimental research to determine its properties and potential applications.
Propriétés
IUPAC Name |
N-propyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQIHGAVVDJUGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN=C(S1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)
![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)


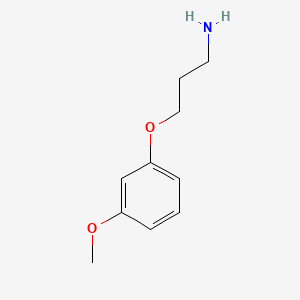
![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)

